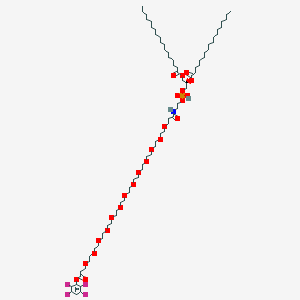
Tfp-peg13-dspe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrafluorophenyl-polyethylene glycol13-distearoylphosphatidylethanolamine involves the conjugation of Tetrafluorophenyl ester with polyethylene glycol and distearoylphosphatidylethanolamine. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups. The process involves:
- Activation of the carboxyl group of polyethylene glycol with Tetrafluorophenyl ester.
- Conjugation with distearoylphosphatidylethanolamine to form the final product .
Industrial Production Methods
Industrial production of Tetrafluorophenyl-polyethylene glycol13-distearoylphosphatidylethanolamine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
- Large-scale reactors for the conjugation reactions.
- Purification steps such as chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions
Tetrafluorophenyl-polyethylene glycol13-distearoylphosphatidylethanolamine primarily undergoes substitution reactions due to the presence of the Tetrafluorophenyl ester group. This group is highly reactive towards nucleophiles, particularly amines .
Common Reagents and Conditions
Reagents: Primary amines, secondary amines.
Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly basic pH
Major Products
The major products formed from these reactions are amide bonds between the Tetrafluorophenyl ester and the amine groups, resulting in various conjugated compounds .
科学的研究の応用
Tetrafluorophenyl-polyethylene glycol13-distearoylphosphatidylethanolamine has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking reagent and in the synthesis of complex molecules.
Biology: Facilitates the study of cell membranes and micelle formation.
Medicine: Plays a crucial role in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of various biomedical products and nanotechnology applications.
作用機序
The mechanism of action of Tetrafluorophenyl-polyethylene glycol13-distearoylphosphatidylethanolamine involves its ability to form micelles and encapsulate hydrophobic drugs. The Tetrafluorophenyl ester reacts with amine groups to form stable amide bonds, allowing for targeted delivery and controlled release of therapeutic agents . The hydrophobic nature of distearoylphosphatidylethanolamine aids in the encapsulation and aggregation of hydrophobic drugs, while the polyethylene glycol component enhances water solubility .
類似化合物との比較
Similar Compounds
Methoxy-polyethylene glycol25-distearoylphosphatidylethanolamine: Similar in structure but lacks the Tetrafluorophenyl ester group.
Maleimide-polyethylene glycol12-distearoylphosphatidylethanolamine: Contains a maleimide group instead of Tetrafluorophenyl ester.
Amido-polyethylene glycol24-distearoylphosphatidylethanolamine: Features an amido group, offering different reactivity.
Uniqueness
Tetrafluorophenyl-polyethylene glycol13-distearoylphosphatidylethanolamine is unique due to its Tetrafluorophenyl ester group, which provides high reactivity towards amines and allows for efficient conjugation and drug delivery applications .
特性
IUPAC Name |
[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H138F4NO24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-72(84)102-66-68(105-73(85)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)67-104-107(87,88)103-40-37-82-71(83)35-38-89-41-43-91-45-47-93-49-51-95-53-55-97-57-59-99-61-63-101-64-62-100-60-58-98-56-54-96-52-50-94-48-46-92-44-42-90-39-36-74(86)106-77-75(80)69(78)65-70(79)76(77)81/h65,68H,3-64,66-67H2,1-2H3,(H,82,83)(H,87,88)/t68-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILLZKZQGNQTCL-GMHPVODTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H138F4NO24P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1568.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














